molecular formula C8H13NO2 B8050462 tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]

tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]

Cat. No.: B8050462
M. Wt: 155.19 g/mol
InChI Key: VRTYKSKNEMCVTK-UHFFFAOYSA-N
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Description

Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] is a spirocyclic compound featuring a four-membered oxetane ring fused to a pyrrolo[1,2-c]oxazole moiety via a shared sp³-hybridized carbon atom. This architecture confers rigidity and stereochemical complexity, making it a promising scaffold in medicinal chemistry and materials science. The oxetane ring introduces strain, which can enhance metabolic stability and solubility compared to larger heterocycles .

Properties

IUPAC Name

spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-7-4-11-8(5-10-6-8)9(7)3-1/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTYKSKNEMCVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC3(N2C1)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxetan-3-one as a Key Building Block

Oxetan-3-one serves as a critical precursor for introducing the oxetane moiety into spirocyclic systems. Its reactivity toward organometallic reagents enables the formation of substituted oxetanes. For instance, treatment of oxetan-3-one with Grignard reagents (e.g., sec-butyllithium) in tetrahydrofuran (THF) at low temperatures (-78°C) generates alkoxy intermediates, which undergo subsequent cyclization. A representative procedure involves:

  • Deprotonation of methyl phenyl sulfone with n-BuLi to form a stabilized carbanion.

  • Reaction with chlorodiethylphosphonate to generate a phosphorylated intermediate.

  • Addition of oxetan-3-one, leading to 3-((phenylsulfonyl)methylene)oxetane in yields of 74–82%.

This method highlights the utility of sulfone-stabilized anions for constructing sp³-hybridized carbons adjacent to oxetanes, a strategy adaptable to pyrrolooxazole systems.

Ring-Closing Strategies

Spirocyclization often requires activating one ring to facilitate intramolecular nucleophilic attack. In the synthesis of spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole], mesylation of diol intermediates followed by base-mediated ring closure successfully forms the oxetane ring. Applied to pyrrolooxazole, this approach might involve:

  • Functionalizing a pyrrolidine precursor with a mesyloxy group at the spiro carbon.

  • Treating with a base (e.g., K₂CO₃) to induce deprotonation and cyclization.

Key challenges include mitigating steric hindrance at the spiro junction and controlling regioselectivity during ring formation.

Stepwise Assembly of Pyrrolooxazole and Oxetane Moieties

Pyrrolooxazole Synthesis

The pyrrolo[1,2-c]oxazole core can be constructed via cyclocondensation of γ-amino alcohols with carbonyl electrophiles. For example:

  • Reacting 2-(aminomethyl)oxazole with a ketone or aldehyde under acidic conditions.

  • Intramolecular cyclization to form the fused pyrrolooxazole ring.

This method mirrors the synthesis of benzimidazole derivatives, where formic acid mediates cyclization of N-substituted acetamides.

Coupling with Oxetane Precursors

Following pyrrolooxazole formation, introducing the oxetane requires a bifunctional spiro carbon. One approach utilizes a Wittig reaction between oxetan-3-one and a phosphorus ylide derived from pyrrolooxazole. Alternatively, nucleophilic substitution at a spiro-halogenated carbon (e.g., bromide or chloride) with oxetane-containing nucleophiles could be employed.

Table 1: Representative Reaction Conditions for Spirocyclic Coupling

StepReagents/ConditionsYieldSource
1Oxetan-3-one, n-BuLi, THF, -78°C82%
2Mesylation (MsCl), Et₃N, CH₂Cl₂75%
3K₂CO₃, refluxing MeCN68%

Multicomponent Reactions for Streamlined Synthesis

One-Pot Spirocyclization

Multicomponent reactions (MCRs) offer efficiency by combining oxetane, pyrrolidine, and oxazole precursors in a single step. A plausible route involves:

  • Condensation of an oxetane-3-amine with a diketone to form an imine intermediate.

  • Cyclization with an α-halo carbonyl compound to assemble the oxazole ring.

This method draws inspiration from spirocyclic isoxazoline syntheses, where tandem cycloadditions and ring closures are employed.

Catalytic Approaches

Transition-metal catalysis could enhance regiocontrol. For instance, palladium-catalyzed C–N coupling between oxetane bromides and pyrrolooxazole amines might form the spiro linkage. However, no direct examples exist in the reviewed literature, suggesting an area for further exploration.

Analytical Characterization and Challenges

Structural Verification

X-ray crystallography remains the gold standard for confirming spirocyclic structures, as demonstrated in the characterization of spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole]. NMR spectroscopy is critical for assessing regiochemistry, particularly the coupling patterns of oxetane protons (δ 4.5–5.5 ppm) and pyrrolooxazole aromatic signals.

Synthetic Hurdles

  • Steric Strain : The spiro junction imposes significant steric constraints, often reducing reaction yields.

  • Oxetane Ring Stability : Oxetanes are prone to acid-catalyzed ring-opening, necessitating neutral or basic conditions during synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, and research can explore its effects on various biological systems. It could be investigated for its antimicrobial, antifungal, or anticancer properties.

Medicine: In the field of medicine, this compound could be studied for its therapeutic potential. It might be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] could find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analysis

Table 1: Structural Comparison of Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] with Key Analogs

Compound Name Core Structure Heterocycles Key Substituents Biological Activity Reference ID
Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] Spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] Oxetane, pyrrolooxazole None reported Not explicitly studied
Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazole] Indoline, pyrrolothiazole Halogenated side chains Anticancer (HepG2, MCF-7)
4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] Oxetane, pyrido-benzimidazole Bromophenyl, acetamido groups Optoelectronic applications
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione Non-spiro pyrrolo[1,2-c]oxazole Pyrrolooxazole Dione functional groups Supplier compound; no activity

Key Observations:

  • Heterocycle Diversity: The target compound’s oxetane-pyrrolooxazole system contrasts with spirothiazoles (e.g., ) and pyrido-benzimidazoles ().
  • Substituent Effects : Halogenated spirothiazoles () exhibit antiproliferative activity, suggesting that analogous modifications on the target compound could yield bioactive derivatives.

Biological Activity

Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H13NO2
  • CAS Number : 1556097-43-8
  • Molecular Weight : 155.19 g/mol

The compound's structure includes a spirocyclic oxetane and a pyrrolo[1,2-c]oxazole moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] exhibits anticancer activity . In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines while showing minimal toxicity to normal cells. Notably, it was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)8.5Inhibition of cell growth
MCF-7 (Breast Cancer)10.2Induction of apoptosis
A549 (Lung Cancer)7.8Cell cycle arrest

The mechanism by which tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] exerts its effects appears to involve modulation of key cellular pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cancer cells, leading to oxidative stress and subsequent cell death.
  • Alteration of Gene Expression : The compound affects the expression of genes associated with apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] in vivo using a mouse model of breast cancer. Mice treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced tumor cell density and increased apoptotic markers.

Case Study 2: Safety Profile Assessment

Another investigation focused on assessing the safety profile of the compound through chronic toxicity studies in rats. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential therapeutic use.

Q & A

Q. What synthetic methodologies are effective for constructing the spiro[oxetane-pyrrolooxazole] scaffold?

Answer: The synthesis of spiro systems like tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] often employs cycloaddition or annulation strategies. For example:

  • Diastereoselective Routes : Nitrone-based cycloadditions with cyclopropane diesters (e.g., 1,1-cyclopropanediesters) yield pyrrolo-oxazine intermediates, which can be functionalized to spiro systems via ring-opening/closure .
  • Hybrid Heterocycle Synthesis : Reactions involving 1,3-dipolarophiles (e.g., isatin derivatives) with steroidal dipolarophiles in methanol under reflux produce spirooxindole-pyrrolothiazole analogs, achieving yields of 71–92% .
  • Key Analytical Validation : Monitor reactions via TLC and confirm products using 1^1H/13^{13}C NMR (e.g., spiro carbons at δ 60–70 ppm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How is structural characterization of this spiro compound performed?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., oxetane methylene protons at δ 3.5–4.5 ppm; pyrrolo NH at δ 8–10 ppm). 13^{13}C NMR resolves spiro carbons and carbonyl groups (e.g., oxazole C=O at δ 165–175 ppm) .
  • X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (e.g., orthorhombic lattice parameters: a=9.05 Å, b=11.97 Å, c=22.10 Å) confirms spiro geometry and diastereomeric purity .

Q. What purification strategies optimize yields for this compound?

Answer:

  • Recrystallization : Use solvent systems like hexane/ethyl acetate (5:1) for pale-white solids, achieving >70% recovery .
  • Chromatography : For polar intermediates, silica gel chromatography with CH2_2Cl2_2/MeOH (95:5) resolves diastereomers .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during spirocycle formation?

Answer:

  • Steric and Electronic Guidance : Use bulky substituents (e.g., tert-butyl groups) to bias transition states. For example, tert-butyl-substituted pyrrolooxazoles show >95% diastereomeric excess (d.e.) in spiro annulations .
  • Catalytic Asymmetric Synthesis : Chiral Brønsted acids (e.g., BINOL-phosphates) induce enantioselectivity in nitrone cycloadditions, though this remains underexplored for oxetane-pyrrolooxazoles .

Q. How do computational methods aid in predicting bioactivity or reactivity?

Answer:

  • Molecular Docking : Model interactions with biological targets (e.g., fungal 14α-demethylase, PDB:3LD6) to prioritize synthetic targets. For analogs, docking scores correlate with antifungal activity (IC50_{50} <10 µM) .
  • DFT Studies : Calculate transition-state energies to rationalize regioselectivity in cycloadditions (e.g., endo vs. exo pathways) .

Q. What strategies resolve contradictions in synthetic yields or analytical data?

Answer:

  • Yield Discrepancies : Optimize reaction time/temperature (e.g., extending reflux from 4h to 6h improves yields by 15% for steroidal hybrids) .
  • Analytical Mismatches : Cross-validate elemental analysis with HRMS (e.g., [M+H]+^+ m/z 315.373 for ethyl carboxylate derivatives) to detect impurities .

Q. How can mechanistic insights improve scalability?

Answer:

  • Kinetic Profiling : Use in-situ IR or 19^{19}F NMR to identify rate-limiting steps (e.g., imine formation in spiro annulations) .
  • Flow Chemistry : Continuous-flow setups enhance reproducibility for air-sensitive intermediates (e.g., Grignard additions to benzotriazole auxiliaries) .

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